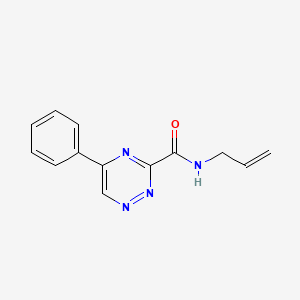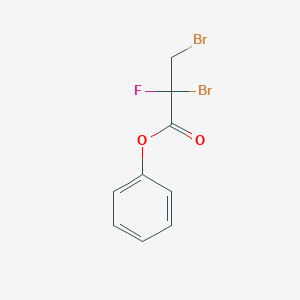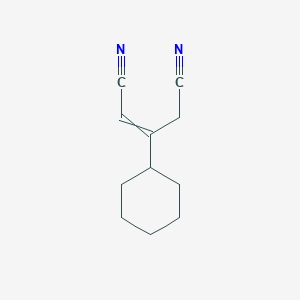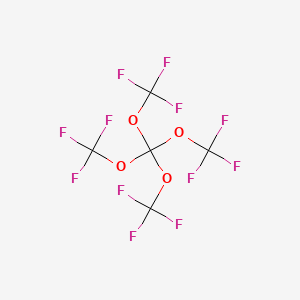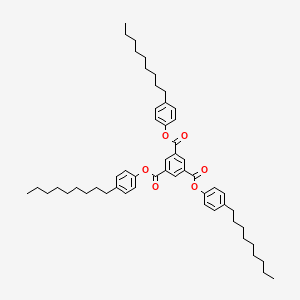
Hydroxylamine-O-sulfonic acid, N-acetyl-N-(4-methylphenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hydroxylamine-O-sulfonic acid, N-acetyl-N-(4-methylphenyl)- is a chemical compound that has garnered interest due to its unique properties and applications. It is a derivative of hydroxylamine-O-sulfonic acid, which is known for its versatility in various chemical reactions. This compound is characterized by the presence of an acetyl group and a 4-methylphenyl group, which contribute to its distinct chemical behavior.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Hydroxylamine-O-sulfonic acid, N-acetyl-N-(4-methylphenyl)- typically involves the reaction of hydroxylamine sulfate with fuming sulfuric acid (oleum). The reaction conditions require careful control of temperature and concentration to ensure the desired product is obtained. The general reaction can be represented as follows: [ (NH_3OH)_2SO_4 + 2SO_3 \rightarrow 2H_2NOSO_3H + H_2SO_4 ]
Industrial Production Methods
In industrial settings, the production of this compound follows a similar route but on a larger scale. The use of chlorosulfonic acid as a sulfonating agent has also been reported. The reaction must be conducted under controlled conditions to prevent decomposition and ensure high yield.
Analyse Chemischer Reaktionen
Types of Reactions
Hydroxylamine-O-sulfonic acid, N-acetyl-N-(4-methylphenyl)- undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitroso compounds.
Reduction: It can be reduced to form hydroxylamine derivatives.
Substitution: It participates in nucleophilic substitution reactions, where the sulfonic acid group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under mild to moderate conditions to prevent degradation of the compound.
Major Products Formed
The major products formed from these reactions include nitroso derivatives, hydroxylamine derivatives, and various substituted compounds depending on the nature of the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Hydroxylamine-O-sulfonic acid, N-acetyl-N-(4-methylphenyl)- has several applications in scientific research:
Biology: It is employed in the modification of biomolecules and the study of enzyme mechanisms.
Industry: It is used in the production of polymers and as a catalyst in various chemical processes.
Wirkmechanismus
The mechanism of action of Hydroxylamine-O-sulfonic acid, N-acetyl-N-(4-methylphenyl)- involves its ability to act as both a nucleophile and an electrophile. This dual reactivity allows it to participate in a wide range of chemical reactions. The molecular targets and pathways involved include the formation of covalent bonds with nucleophilic centers in other molecules, leading to the formation of stable products.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hydroxylamine-O-sulfonic acid: The parent compound, known for its versatility in chemical reactions.
N-acetylhydroxylamine: A related compound with similar reactivity but lacking the sulfonic acid group.
4-methylphenylhydroxylamine: Another related compound with a different substitution pattern.
Uniqueness
Hydroxylamine-O-sulfonic acid, N-acetyl-N-(4-methylphenyl)- is unique due to the presence of both the acetyl and 4-methylphenyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable reagent in various synthetic applications.
Eigenschaften
CAS-Nummer |
91631-49-1 |
|---|---|
Molekularformel |
C9H11NO5S |
Molekulargewicht |
245.25 g/mol |
IUPAC-Name |
(N-acetyl-4-methylanilino) hydrogen sulfate |
InChI |
InChI=1S/C9H11NO5S/c1-7-3-5-9(6-4-7)10(8(2)11)15-16(12,13)14/h3-6H,1-2H3,(H,12,13,14) |
InChI-Schlüssel |
NZXBMWJDGLMCRT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)N(C(=O)C)OS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


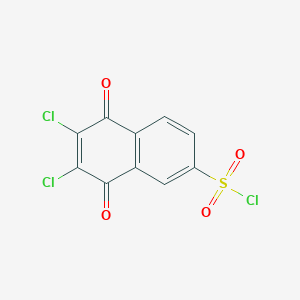
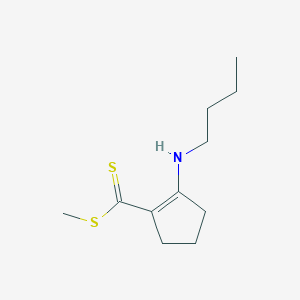
![Dimethyl [hydroxy(2-nitrophenyl)methyl]phosphonate](/img/structure/B14351720.png)


